Wnt/beta-catenin agonist 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Wnt/β-catenin agonist 2: is a potent activator of the Wnt/β-catenin signaling pathway. This compound is known for its ability to activate Wnt signaling without inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β). It has significant implications in various biological processes, including cell proliferation, differentiation, and migration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Wnt/β-catenin agonist 2 involves a series of chemical reactions, typically starting with the preparation of a pyrimidine core. The core is then functionalized with various substituents to achieve the desired activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of Wnt/β-catenin agonist 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: Wnt/β-catenin agonist 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemistry: Wnt/β-catenin agonist 2 is used in chemical research to study the mechanisms of Wnt signaling and its role in various chemical processes. It serves as a tool compound to investigate the effects of Wnt activation on different chemical reactions .

Biology: In biological research, Wnt/β-catenin agonist 2 is used to study cell signaling pathways, particularly the Wnt/β-catenin pathway. It helps researchers understand the role of Wnt signaling in cell proliferation, differentiation, and migration .

Medicine: Wnt/β-catenin agonist 2 has significant implications in medical research, particularly in the study of cancer and regenerative medicine. It is used to investigate the role of Wnt signaling in tumor growth and metastasis, as well as its potential in promoting tissue regeneration and wound healing .

Industry: In the industrial sector, Wnt/β-catenin agonist 2 is used in the development of new therapeutic agents targeting the Wnt/β-catenin pathway. It is also used in the production of bioactive compounds and other chemical products .

Mecanismo De Acción

Wnt/β-catenin agonist 2 exerts its effects by activating the Wnt/β-catenin signaling pathway. This pathway involves the binding of Wnt ligands to Frizzled receptors on the cell surface, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This activation leads to the expression of target genes involved in cell proliferation, differentiation, and migration .

Comparación Con Compuestos Similares

Wnt/β-catenin agonist 1: Another potent activator of the Wnt/β-catenin pathway, used in similar research applications.

CHIR99021: A well-known Wnt signaling agonist that also inhibits GSK-3β, leading to the stabilization of β-catenin.

Wnt/PCP signaling agonists: Compounds that activate the planar cell polarity pathway, another branch of Wnt signaling.

Uniqueness: Wnt/β-catenin agonist 2 is unique in its ability to activate Wnt signaling without inhibiting GSK-3β, making it a valuable tool for studying the specific effects of Wnt activation without the confounding effects of GSK-3β inhibition .

Propiedades

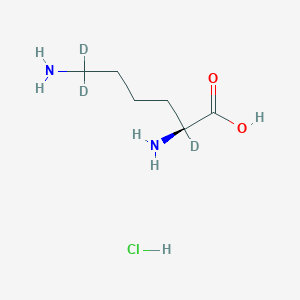

IUPAC Name |

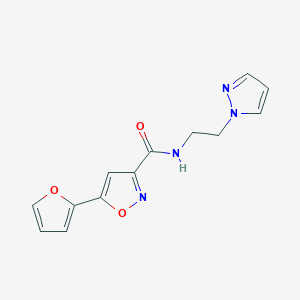

5-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-13(14-5-7-17-6-2-4-15-17)10-9-12(20-16-10)11-3-1-8-19-11/h1-4,6,8-9H,5,7H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRTBBVBMTJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

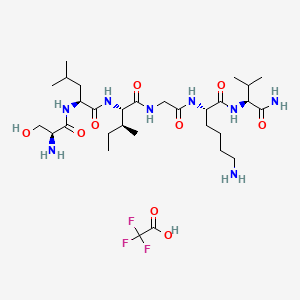

![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)

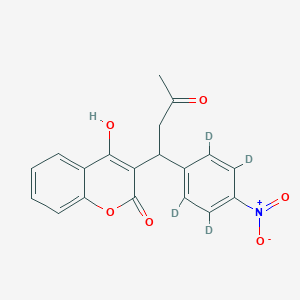

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

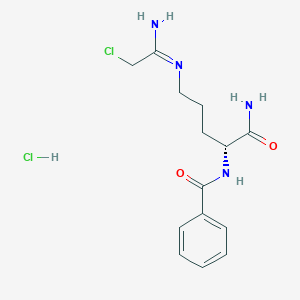

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)

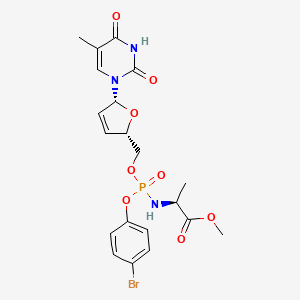

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)